molecular formula C10H11ClO3 B095038 2-(2-Chlorophenoxy)-2-methylpropanoic acid CAS No. 17413-79-5

2-(2-Chlorophenoxy)-2-methylpropanoic acid

Cat. No.: B095038
CAS No.: 17413-79-5
M. Wt: 214.64 g/mol
InChI Key: ZEQSWIRBIUYYFA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-6-4-3-5-7(8)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQSWIRBIUYYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169769
Record name Propanoic acid, 2-(2-chlorophenoxy)-2-methyl- (9CI)
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Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17413-79-5
Record name 2-(2-Chlorophenoxy)-2-methylpropionic acid
Source CAS Common Chemistry
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Record name Propionic acid, 2-(o-chlorophenoxy)-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-(2-chlorophenoxy)-2-methyl- (9CI)
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Record name 2-(2-chlorophenoxy)-2-methyl-propanoic acid
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Historical Context and Evolution Within Chlorophenoxy Acid Chemistry

The story of chlorophenoxy acids is deeply rooted in the development of synthetic organic chemistry and its application to agriculture in the 20th century. The initial exploration into these compounds was driven by the discovery of plant growth-regulating properties, which ultimately led to the development of the first modern selective herbicides.

The foundational work on phenoxyacetic acids in the early 1940s demonstrated their ability to mimic the action of natural plant growth hormones, or auxins, but with greater stability and potency. This led to the synthesis and commercialization of landmark compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). These herbicides revolutionized weed control in cereal crops and pastures, offering a selective method to eliminate broadleaf weeds without harming grasses.

The general structure of chlorophenoxy acids, featuring a phenoxy ring with chlorine and/or methyl substituents linked to a carboxylic acid moiety, allows for a vast number of isomers and analogues. The position of the chlorine atom on the phenoxy ring—ortho (2-), meta (3-), or para (4-)—significantly influences the compound's biological activity and chemical properties. 2-(2-Chlorophenoxy)-2-methylpropanoic acid is one such variation, with a chlorine atom at the ortho position of the benzene (B151609) ring.

While much of the historical research focused on the herbicidal activity of compounds like 2,4-D and MCPA, later studies expanded to investigate the environmental fate, metabolism, and potential non-herbicidal applications of various chlorophenoxy acid derivatives. The exploration of different aliphatic acid side chains, such as the 2-methylpropanoic acid found in the title compound, was part of a broader effort to understand structure-activity relationships within this chemical class.

Interdisciplinary Research Significance and Scope

Established Synthetic Pathways for Chlorophenoxy-2-methylpropanoic Acids

The most established and widely utilized method for the synthesis of this compound and its analogues is the Williamson ether synthesis. utahtech.edubyjus.commasterorganicchemistry.comwikipedia.org This method involves the reaction of a phenoxide ion with an alkyl halide. In the context of the target molecule, this translates to the reaction between 2-chlorophenolate and a derivative of 2-bromo-2-methylpropanoic acid.

Deprotonation of the Phenol: 2-Chlorophenol (B165306) is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the corresponding sodium or potassium 2-chlorophenoxide. This step is crucial as it generates the potent nucleophile required for the subsequent reaction. miracosta.edu

Nucleophilic Substitution (SN2): The 2-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an α-halo acid derivative, typically ethyl or methyl 2-bromo-2-methylpropanoate (B8525525). This SN2 reaction results in the displacement of the bromide ion and the formation of the ether linkage, yielding the ester of the target acid. masterorganicchemistry.com

Hydrolysis: The resulting ester is then hydrolyzed, usually under basic conditions followed by acidification, to yield the final this compound.

A representative scheme for this pathway is shown below: Step 1 & 2: Formation of the Ether Linkage via Williamson Synthesis

2-Chlorophenol reacts with a base to form the phenoxide, which then reacts with ethyl 2-bromo-2-methylpropanoate.

Step 3: Hydrolysis of the Ester

The ethyl ester is hydrolyzed to the carboxylic acid.

The reaction conditions are critical for optimizing the yield and minimizing side reactions.

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of Aryloxyalkanoic Acids

ParameterTypical ConditionReference
Phenol Substrate2-Chlorophenol miracosta.edu
Alkylating AgentEthyl 2-bromo-2-methylpropanoate or Chloroacetic acid masterorganicchemistry.commiracosta.edu
BaseNaOH, KOH miracosta.edu
SolventWater, Acetonitrile, DMF byjus.com
Temperature50-100 °C byjus.com
Reaction Time1-8 hours byjus.com

Novel Approaches and Catalyst Optimization in Synthesis

While the traditional Williamson ether synthesis is robust, modern approaches focus on improving reaction efficiency, yield, and environmental footprint. Key innovations include the use of phase-transfer catalysis and microwave-assisted synthesis.

Phase-Transfer Catalysis (PTC): This technique is particularly useful when the phenoxide and the alkylating agent have different solubilities. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase where the alkylating agent resides. utahtech.eduyoutube.com This enhances the reaction rate and allows for milder reaction conditions, often leading to higher yields. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ijnrd.orgresearchgate.netyoutube.com In the synthesis of aryloxyalkanoic acids, microwave heating can dramatically reduce reaction times from hours to minutes. wikipedia.orgasianjpr.comresearchgate.net The rapid, uniform heating provided by microwaves often leads to increased yields and cleaner reactions with fewer byproducts. ijnrd.org

Table 2: Comparison of Synthetic Methodologies

MethodologyTypical Reaction TimeKey AdvantagesReference
Conventional Heating1-8 hoursWell-established, simple setup byjus.com
Phase-Transfer Catalysis1-5 hoursImproved rate for biphasic systems, milder conditions researchgate.net
Microwave-Assisted Synthesis5-15 minutesDrastically reduced reaction time, often higher yields asianjpr.comresearchgate.net

Derivatization Strategies and Analogue Synthesis

Esterification and Hydrolysis Reactions

Esterification: The carboxylic acid group of this compound can be readily converted to its corresponding esters through various methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is an equilibrium process, and yields can be maximized by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternative methods include reacting the acid with an alkylating agent like iodomethane (B122720) or using thionyl chloride to form the acyl chloride, which then reacts readily with an alcohol. commonorganicchemistry.com

Hydrolysis: Conversely, esters of this compound can be converted back to the parent carboxylic acid via hydrolysis. This transformation is typically achieved under basic conditions (saponification), for example, by heating the ester with an aqueous solution of sodium hydroxide or potassium hydroxide. nih.gov Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid. Mild alkaline hydrolysis conditions are often sufficient for this transformation. nih.gov

Aromatic Substitution and Coupling Reactions

The aromatic ring of this compound, containing a chlorine substituent, is a key site for derivatization to create analogues. The chlorine atom can be replaced or used as a handle for forming new carbon-carbon or carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. rsc.orgtcichemicals.comrsc.orgthieme-connect.com Applying this to the target molecule would involve reacting it with various primary or secondary amines to replace the chlorine atom with an amino group, thereby generating a diverse library of N-aryl analogues.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new carbon-carbon bond, creating a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.commdpi.com This could be used to introduce vinyl or substituted vinyl groups onto the aromatic ring at the position of the chlorine atom, further diversifying the molecular structure.

These modern catalytic methods provide powerful tools for creating analogues that would be difficult to synthesize through traditional methods.

Stereoselective Synthesis of Chiral Isomers

It is important to note that this compound itself is an achiral molecule. The carbon atom alpha to the carboxylic acid (C2) is bonded to two identical methyl groups, and therefore, it is not a stereocenter.

However, the broader class of chlorophenoxypropanoic acids, such as 2-(2-chlorophenoxy)propanoic acid (which has one methyl group and one hydrogen on C2), are chiral and exist as a pair of enantiomers. The synthesis and separation of these chiral analogues are of significant interest.

Methods for obtaining single enantiomers of these related chiral acids include:

Synthesis from Chiral Precursors: An enantiomerically pure acid can be synthesized by starting with a chiral building block. For instance, (S)-2-chloropropionic acid, which can be derived from the natural amino acid L-alanine, can be reacted with 2-chlorophenol in a Williamson ether synthesis to produce (R)-2-(2-chlorophenoxy)propanoic acid, as the reaction proceeds with inversion of stereochemistry. researchgate.net

Chiral Resolution: A racemic mixture of a chiral chlorophenoxypropanoic acid can be separated into its individual enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, such as a chiral amine (e.g., (R)-1-phenylethylamine). wikipedia.org The resulting diastereomeric salts often have different solubilities, allowing one to be crystallized and separated. After separation, the chiral amine is removed by treatment with acid to yield the enantiomerically pure carboxylic acid. wikipedia.orgurfu.ru Chiral chromatography is another powerful technique for separating enantiomers directly. nih.govnih.gov

Advanced Spectroscopic and Computational Analysis of 2 2 Chlorophenoxy 2 Methylpropanoic Acid

Vibrational Spectroscopy (FTIR, FT-Raman) and Spectral Assignments

The infrared spectrum of the closely related 2-(2-chlorophenoxy)propanoic acid shows characteristic absorptions for the carboxylic acid group, including a broad O-H stretching band and a strong C=O stretching vibration. nist.gov For 2-methylpropanoic acid, a liquid film IR spectrum shows a very broad series of bands for the hydroxyl O-H stretching vibrations from 3300 to 2500 cm⁻¹, which is characteristic of intermolecular hydrogen bonding in carboxylic acids. docbrown.info The C=O stretching vibration for this molecule is observed between 1725 and 1700 cm⁻¹. docbrown.info

In a comprehensive study of the analogous compound 2-(4-chlorophenoxy)-2-methyl propionic acid, researchers utilized NIR FT-Raman and infrared spectroscopy in conjunction with DFT (B3LYP/6-31G(d)) calculations to assign the vibrational modes. nih.gov The simulated spectra showed good agreement with the experimental data. nih.gov The detailed assignments were performed based on the Potential Energy Distribution (PED) using the Scaled Quantum Mechanical Force Field (SQMFF) methodology. nih.gov This approach allows for the confident assignment of complex vibrational modes arising from the phenyl ring, the carboxylic acid group, and the methyl groups.

Table 1: Selected Vibrational Frequencies and Assignments for Similar Propanoic Acid Derivatives Data below is based on general knowledge and data for analogous compounds and may not represent the exact values for 2-(2-Chlorophenoxy)-2-methylpropanoic acid.

Vibrational ModeExpected FTIR Wavenumber (cm⁻¹)Expected FT-Raman Wavenumber (cm⁻¹)Assignment
O-H stretch~3300-2500 (broad)Weak/Not observedCarboxylic acid O-H group involved in H-bonding
C-H stretch (aromatic)~3100-3000StrongPhenyl ring C-H bonds
C-H stretch (aliphatic)~2990-2850Medium-StrongMethyl and propanoic acid C-H bonds
C=O stretch~1720-1700MediumCarboxylic acid carbonyl group
C=C stretch (aromatic)~1600-1450StrongPhenyl ring skeletal vibrations
C-O stretch~1300-1200MediumEther and carboxylic acid C-O bonds
C-Cl stretch~800-600StrongCarbon-chlorine bond

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the proton on the propanoic acid chiral center (if present), and the methyl group protons. The chemical shifts and splitting patterns of the aromatic protons are influenced by the position of the chlorine atom. For the related 2-methylpropanoic acid, the ¹H NMR spectrum shows three distinct chemical environments with a proton ratio of 6:1:1, corresponding to the two methyl groups, the single CH proton, and the carboxylic acid proton. docbrown.info

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. A ¹³C NMR spectrum is available for 2-(2-chlorophenoxy)propionic acid, showing the expected resonances for the carboxylic carbon, the carbons of the chlorophenyl ring, the methine carbon, and the methyl carbon. chemicalbook.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of 2-(2-chlorophenoxy)propanoic acid is available, which can serve as a reference. nist.gov The molecular ion peak ([M]⁺) confirms the molecular weight. The fragmentation pattern is characteristic of carboxylic acids and phenoxy compounds, often involving the loss of the carboxyl group (•COOH) and cleavage of the ether bond. For 2-methylpropanoic acid, the molecular ion peak is at m/z 88. docbrown.infodocbrown.info

Table 2: Predicted NMR and MS Data for this compound

TechniqueParameterExpected Observation
¹H NMRAromatic ProtonsMultiplets in the range of δ 6.8-7.5 ppm
Methyl ProtonsSinglet around δ 1.5-1.7 ppm (for the two C(CH₃)₂ methyls)
Carboxylic Acid ProtonBroad singlet at δ > 10 ppm
Integration RatiosConsistent with the number of protons in each environment
¹³C NMRCarboxyl Carbon (C=O)δ ~175-180 ppm
Aromatic Carbonsδ ~115-155 ppm
Quaternary Carbon (C(CH₃)₂)δ ~80-90 ppm
Methyl Carbonsδ ~20-25 ppm
Mass Spectrometry (EI)Molecular Ion Peak [M]⁺m/z corresponding to C₁₀H₁₁ClO₃ (214.04 for ³⁵Cl, 216.04 for ³⁷Cl)
Key FragmentsFragments corresponding to loss of COOH, cleavage of the ether bond, and rearrangements of the chlorophenoxy moiety.

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT calculations are instrumental in providing a theoretical framework to understand the experimental results obtained from various spectroscopic techniques. These calculations offer deep insights into the molecule's geometry, electronic structure, and stability.

Molecular Geometry Optimization and Conformational Analysis

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are used to find the minimum energy structure of the molecule. nih.gov The geometry optimization provides precise bond lengths, bond angles, and dihedral angles. For the related 2-(4-chlorophenoxy)-2-methyl propionic acid, the calculated molecular geometry has been compared with XRD data, showing good correlation. nih.govresearchgate.net Conformational analysis is crucial for flexible molecules like this, as it identifies the most stable conformers and the energy barriers between them. The orientation of the carboxylic acid group relative to the phenoxy moiety is a key conformational feature.

Electronic Structure (HOMO-LUMO) and Charge Distribution Analysis

The electronic properties are primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller gap suggests higher reactivity. nih.gov For many organic molecules, DFT calculations are used to determine these energies and visualize the orbital distributions. nih.govmaterialsciencejournal.org The HOMO is typically localized on the electron-rich chlorophenoxy ring, while the LUMO may be distributed over the carboxylic acid group and the ring. Charge distribution analysis, often visualized through molecular electrostatic potential (MESP) maps, identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for understanding intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. mpg.de It quantifies hyperconjugative interactions, which are stabilizing charge-transfer interactions between filled (donor) and empty (acceptor) orbitals. nih.gov In a study of 2-(4-chlorophenoxy)-2-methyl propionic acid, NBO analysis was used to investigate the strong hyperconjugative interactions and charge delocalization that contribute to the molecule's stability. nih.gov These interactions, such as those between the lone pairs of the ether oxygen and the antibonding orbitals of adjacent bonds, are quantified by second-order perturbation theory.

Table 3: Representative Quantum Chemical Calculation Outputs These values are illustrative and depend on the specific computational method and basis set used.

ParameterTypical Calculated ValueSignificance
HOMO Energy-6.5 to -7.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential
LUMO Energy-1.0 to -2.0 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity
HOMO-LUMO Gap (ΔE)4.5 to 6.5 eVIndicates chemical reactivity and kinetic stability
Dipole Moment2.0 to 3.5 DMeasures the overall polarity of the molecule
NBO Stabilization Energy (E⁽²⁾)> 5 kcal/molIndicates significant hyperconjugative interactions contributing to stability

X-ray Diffraction (XRD) and Crystal Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. ox.ac.uk This technique provides precise information on bond lengths, bond angles, crystal packing, and intermolecular interactions such as hydrogen bonding.

If a suitable single crystal of this compound can be grown, XRD analysis would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. mdpi.com A key feature to be determined would be the hydrogen bonding pattern. Carboxylic acids typically form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact. mdpi.com The analysis would also show how the molecules pack in the crystal lattice, influenced by van der Waals forces and potential C-H···O or C-H···π interactions. While specific XRD data for the title compound was not found in the search results, studies on similar molecules confirm the power of this technique in revealing detailed structural information. nih.govmdpi.com

Table 4: Illustrative Crystal Data Table This table presents the type of data obtained from an XRD experiment and is not actual data for the title compound.

ParameterExample Value
Chemical FormulaC₁₀H₁₁ClO₃
Formula Weight214.64
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 10.123, b = 8.456, c = 12.789
α, β, γ (°)α = 90, β = 109.45, γ = 90
Volume (ų)1034.5
Z (molecules per unit cell)4
Density (calculated) (g/cm³)1.378
Hydrogen BondingR²₂(8) dimer motif

Analytical Methodologies for the Detection and Quantification of 2 2 Chlorophenoxy 2 Methylpropanoic Acid and Its Derivatives

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas Chromatography with Electron Capture Detection (GC-ECD) is a well-established and highly sensitive method for the analysis of halogenated compounds like 2-(2-Chlorophenoxy)-2-methylpropanoic acid. Due to the inherent low volatility of this acidic compound, a derivatization step is typically required prior to GC analysis. researchgate.net This process converts the acid into a more volatile ester form, commonly a methyl ester. americanlaboratory.com

The derivatization not only enhances volatility but also improves the chromatographic separation and the sensitivity of the detection. americanlaboratory.com Reagents such as diazomethane or methanol with boron trifluoride are traditionally used for this esterification process. americanlaboratory.com The electron-capturing chlorine atom on the phenoxy group makes the molecule particularly suitable for ECD, which offers excellent sensitivity for electrophilic compounds. While GC-ECD provides high sensitivity, confirmation of the compound's identity often requires a more definitive technique like mass spectrometry (GC-MS) to ensure the validity of the results, especially in complex matrices where background noise can be an issue. americanlaboratory.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), including Ultra-High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UHPLC-TOF/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the analysis of chlorophenoxy acids, offering high selectivity and sensitivity without the need for derivatization. This direct analysis simplifies sample preparation and avoids potential losses or artifacts associated with the derivatization step. Modern LC-MS/MS systems, particularly those using electrospray ionization (ESI) in negative mode, are highly effective for quantifying these acidic compounds in environmental samples like water and soil. econference.io

The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometry, such as Time-of-Flight (TOF-MS), further enhances analytical capabilities. UHPLC-TOF-MS provides rapid analysis times, superior resolution, and accurate mass measurements, which aids in the confident identification of the target analyte and its potential transformation products in complex samples. nih.gov The high specificity of UHPLC-Q-TOF-MS/MS makes it a powerful technique for both quantitative analysis and the non-targeted screening of related compounds. nih.gov

Capillary Electrophoresis Techniques (e.g., Micellar Electrokinetic Capillary Chromatography)

Capillary Electrophoresis (CE) offers an alternative approach for the separation and determination of chlorophenoxy acids. Techniques like Capillary Zone Electrophoresis (CZE) have been successfully applied to separate a range of chlorophenoxyacetic acids and related chlorophenols. nih.gov The separation in CZE is based on the differential migration of ions in an electric field. The choice of electrolyte system, including buffer pH and the addition of organic modifiers or cyclodextrins, is critical for optimizing the separation selectivity and achieving good peak shapes. nih.gov For instance, studies on the closely related 2-(3-chlorophenoxy)propionic acid have demonstrated that chiral separation can be achieved using cyclodextrins as chiral selectors in the buffer. ums.edu.my This highlights the potential of CE for stereospecific analysis of such compounds.

Spectroscopic Methods (e.g., UV-Derivative Spectra)

Spectroscopic methods, particularly UV-Visible spectrophotometry, can be utilized for the quantification of this compound, especially after chromatographic separation. The aromatic ring in the molecule gives it a characteristic UV absorption spectrum. While a standard UV spectrum might be subject to interference from other co-eluting compounds, derivative spectroscopy can enhance the resolution of overlapping spectral bands, thereby improving selectivity.

Infrared (IR) spectroscopy is another valuable tool, primarily for identification purposes. The IR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its functional groups. docbrown.info For this compound, characteristic absorption bands would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching vibrations, and bands associated with the substituted benzene (B151609) ring. docbrown.info

Advanced Sample Preparation and Extraction Procedures

Effective sample preparation is a critical prerequisite for accurate and reliable quantification of this compound, as it serves to isolate the analyte from the matrix, concentrate it, and remove interfering substances. thermofisher.com The choice of method depends heavily on the sample matrix (e.g., water, soil, biological tissue).

Commonly used techniques for this class of compounds include:

Liquid-Liquid Extraction (LLE): A conventional method where the analyte is partitioned between the aqueous sample (with adjusted pH to ensure the analyte is in its non-ionized form) and an immiscible organic solvent. americanlaboratory.com

Solid-Phase Extraction (SPE): A more modern and efficient technique that has largely replaced LLE. scispace.com It offers advantages such as higher recovery rates, reduced solvent consumption, and the potential for automation. scispace.com For acidic compounds like this compound, reversed-phase sorbents (e.g., C18) are often used, requiring the sample to be acidified to ensure the analyte is retained. scispace.com

For solid samples like soil or sediment, initial steps may involve drying, grinding, and blending to ensure homogeneity before extraction with a suitable solvent. epa.gov

Method Validation, Performance Parameters, and Matrix Effects in Environmental and Biological Samples

Bioanalytical method validation is essential to ensure the reliability and acceptability of the analytical results. europa.eu A full validation process establishes the performance characteristics of the method and should be conducted when a new analytical method is developed. europa.eu

Key performance parameters that are evaluated during method validation include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. a3p.org

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. a3p.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. a3p.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure in recovering the analyte from the sample matrix.

The table below presents typical performance parameters for the analysis of related chlorophenoxy acid herbicides in environmental samples using LC-MS/MS, which would be representative of a validated method for this compound.

ParameterTypical Value/RangeReference
Linearity (r²) ≥ 0.995 econference.io
Calibration Range 0.5 - 40 ppb econference.io
Limit of Quantification (LOQ) Low ppb level econference.io
Accuracy (Recovery %) 71.3% - 122.4% econference.io
Precision (%RSD) 6.6% - 16.4% econference.io

Matrix effects are a significant consideration, especially in LC-MS analysis of complex environmental and biological samples. Co-extracting components from the matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. These effects must be carefully evaluated during method validation, often by comparing the response of the analyte in a pure solvent with its response in a matrix extract.

Structure Activity Relationships and Rational Design in Chlorophenoxy 2 Methylpropanoic Acid Research

Influence of Substituent Position and Molecular Configuration on Biological Activity

The biological effects of chlorophenoxy-2-methylpropanoic acid analogues are highly sensitive to modifications of their chemical structure. Structure-activity relationship (SAR) studies have identified several molecular features that are crucial for their interaction with biological targets, such as the CLC-1 muscle chloride channel.

Key molecular determinants for the activity of 2-(p-chlorophenoxy)propionic acid (CPP), a closely related analogue, have been extensively studied and provide insight into the broader class of compounds. These determinants include:

The Carboxylic Group : This acidic function is essential, providing a negative charge necessary for channel blocking activity. Its acidity also influences the molecule's ability to diffuse across plasma membranes. The distance of the carboxylic group from the phenoxy group is also critical; an optimal spacing of one carbon atom is required for maximal activity. nih.gov

The Chlorophenoxy Moiety : This part of the molecule is thought to interact with a hydrophobic pocket on its receptor. nih.gov The presence and position of the chlorine atom on the aromatic ring are significant. An electron-attracting substituent in the para position is an important requisite for activity, likely facilitating a dipole-dipole interaction with the binding site. nih.gov Replacing the para-chlorine with other halogens like bromine or fluorine does not significantly alter potency, whereas its replacement with hydrogen or a methyl group leads to a drastic decrease in blocking activity. nih.gov

The Chiral Center : The absolute configuration of the chiral carbon atom, which is adjacent to the carboxylic group, determines the proper spatial disposition of the molecule for effective binding. nih.gov Modifications at this center, such as replacing the methyl group with a larger n-propyl or phenyl group, can reduce potency. nih.gov

The Phenoxy Oxygen : The oxygen atom linking the phenyl ring to the propanoic acid chain plays a role in activity. Its substitution with a sulfur atom does not significantly change the blocking activity, but replacement with an amino or a methylenic group leads to a decrease in potency. nih.gov

The following table summarizes the effects of various structural modifications on the biological activity of 2-(p-chlorophenoxy)propionic acid analogues.

Structural Modification Effect on Biological Activity (gCl-blocking) Reference Compound
Replacement of para-Chlorine with Hydrogen or Methyl GroupDrastic decrease in potency2-(p-chlorophenoxy)propionic acid
Replacement of para-Chlorine with Bromine or FluorinePotency is maintained2-(p-chlorophenoxy)propionic acid
Substitution of Phenoxy Oxygen with SulfurBlocking activity is maintained2-(p-chlorophenoxy)propionic acid
Substitution of Phenoxy Oxygen with Amino or Methylenic GroupReduced potency2-(p-chlorophenoxy)propionic acid
Replacement of Carboxylic Group with a Phosphonate GroupMuch less potent2-(p-chlorophenoxy)acetic acid
Replacement of Methyl Group at Chiral Center with n-Propyl or PhenylReduced potency2-(p-chlorophenoxy)propionic acid

Conformational Aspects and Ligand-Receptor Interactions

The interaction between a ligand like 2-(2-chlorophenoxy)-2-methylpropanoic acid and its biological receptor is a dynamic process governed by the molecule's conformational flexibility. The ability of the molecule to adopt a specific three-dimensional shape, or conformation, is crucial for it to fit into the receptor's binding site and elicit a biological response.

Molecular modeling and mutagenesis studies help elucidate these interactions. For instance, clofibric acid, the para-chloro analogue, is known to be an allosteric modulator that binds to the transmembrane domain (TMD) of the TAS1R3 taste receptor. libretexts.orgnih.gov This binding induces a conformational change in the receptor, which in turn modulates its signaling activity. nih.gov The interaction is thought to involve a hydrophobic pocket on the receptor that accommodates the chlorophenoxy moiety of the ligand. nih.gov The negatively charged carboxylic group is essential for the channel block, suggesting an electrostatic interaction with positively charged residues in the binding site. nih.gov

The binding process can be summarized in the following steps:

Initial Recognition : The ligand approaches the receptor.

Conformational Selection : The ligand adopts a specific, low-energy conformation that is complementary to the binding site.

Binding : The ligand forms multiple interactions (e.g., hydrophobic, dipole-dipole, electrostatic) with the receptor. For example, the chlorophenoxy group may engage in π-π stacking or hydrophobic interactions, while the carboxylate group forms ionic bonds or hydrogen bonds. nih.gov

Signal Transduction : The binding event induces a conformational change in the receptor protein, initiating a downstream signaling cascade. libretexts.orgnih.gov

Design and Synthesis of Novel Derivatives with Modified Efficacy or Environmental Profile

Rational drug design leverages the understanding of structure-activity relationships and ligand-receptor interactions to create new molecules with improved properties. This can involve enhancing biological efficacy, increasing selectivity for a specific target, or improving the environmental profile by, for example, increasing biodegradability.

One approach involves using in silico virtual screening and structure-based design to identify lead compounds and guide their optimization. researchgate.net For example, molecular docking can predict how a designed molecule will bind to a receptor, allowing researchers to prioritize the synthesis of compounds with the highest predicted affinity. researchgate.net

Several strategies have been employed to synthesize novel derivatives of chlorophenoxy-2-methylpropanoic acids:

Modification of the Carboxylic Acid Group : The carboxylic acid moiety can be coupled with amino acids or dipeptides. This strategy aims to create compounds with potentially new bioactivities, such as antibacterial or antifungal properties, while also taking advantage of the increased biodegradability and biocompatibility that amino acid and peptide components may confer. nih.govresearchgate.net

Introduction of Additional Functional Groups : A second chlorophenoxy group can be introduced to the molecule. Studies on bis-p-chloro phenoxy analogues have shown that an additional phenoxy group can stabilize the ligand's binding to its receptor, remarkably increasing drug affinity by potentially interacting with a second hydrophobic pocket. nih.gov

The design and synthesis process is iterative, involving cycles of design, chemical synthesis, biological evaluation, and further refinement based on the results. This allows for the systematic development of new chemical entities with tailored efficacy and improved environmental safety.

Derivative Class Design Rationale / Goal Synthetic Approach Example
Amino Acid / Peptide ConjugatesIntroduce new bioactivities (e.g., antimicrobial), improve biocompatibilityCoupling of the parent acid with amino acid methyl esters using a coupling agent like DCC. researchgate.net
Bis-phenoxy AnaloguesIncrease binding affinity by interacting with a secondary pocketIntroduction of a second chlorophenoxy function onto the chiral center. nih.gov
Hydroxylated MetabolitesStudy the activity of in vivo transformation productsReduction of a ketone precursor using sodium borohydride, followed by ester hydrolysis. nih.govresearchgate.net
Alkyl Chain VariantsOptimize steric fit in the receptor's binding pocketSynthesis of analogues with varying alkyl chain lengths at the chiral center. nih.gov

Regulatory Considerations and Risk Assessment Methodologies for Chlorophenoxy Acids

Toxicological Reference Doses and Acceptable Exposure Levels

The toxicological effects of 2-(2-Chlorophenoxy)-2-methylpropanoic acid are often considered in conjunction with its parent compound, clofibrate (B1669205). nih.gov After oral administration, clofibrate is rapidly hydrolyzed to clofibric acid, which is the active form in the body. nih.gov

Toxicological studies in animals have provided some insights into the potential health effects. For instance, in rats, administration of clofibrate has been shown to cause liver enlargement and changes in liver enzymes. jci.org Some studies have also indicated that chlorophenoxy herbicides, as a class, may have neurotoxic effects and can cause skin and eye irritation. scbt.com However, translating these findings to a definitive safe exposure level for humans requires comprehensive dose-response assessment and the application of uncertainty factors to account for interspecies differences and sensitive populations. epa.gov

Test SubstanceSpeciesRoute of AdministrationObserved EffectsReference
ClofibrateRatOralHepatocellular carcinomas who.intinchem.org
ClofibrateRatOralEnhanced development of liver tumors when co-administered with N-nitrosodiethylamine (NDEA) who.int
ClofibrateMouseOralNo significant increase in tumor incidence who.int
ClofibrateMarmosetGastric instillationNo liver tumors or other treatment-related tumors who.int

Carcinogenicity Assessment and Mechanism-Based Evaluation in Experimental Models

The carcinogenic potential of this compound is primarily evaluated based on studies of its parent compound, clofibrate. The International Agency for Research on Cancer (IARC) has classified clofibrate as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans." who.intinchem.org This classification is based on inadequate evidence of carcinogenicity in humans and limited evidence in experimental animals. who.intinchem.org

In animal studies, long-term administration of high doses of clofibrate has been shown to induce hepatocellular carcinomas in rats. who.intinchem.orgnih.gov However, similar carcinogenic effects have not been observed in mice or marmosets. who.intinchem.org

The proposed mechanism for liver tumor induction by clofibrate in rats is linked to its activity as a peroxisome proliferator. Peroxisome proliferators are a class of chemicals that can induce the proliferation of peroxisomes, which are organelles within cells, and can also lead to increased cell division in the liver of rodents. This sustained cellular proliferation is believed to be a key factor in the development of liver tumors in these animals.

The genotoxicity of clofibrate and clofibric acid has also been investigated. The weight of evidence suggests that clofibrate does not act as a direct DNA-damaging agent. inchem.org This indicates that its carcinogenic effect in rats is likely through a non-genotoxic mechanism, such as the promotion of cell proliferation, rather than by causing direct mutations in the genetic material.

The following table provides a summary of the carcinogenicity classification for clofibrate.

OrganizationClassificationRationaleReference
International Agency for Research on Cancer (IARC)Group 3: Not classifiable as to its carcinogenicity to humansInadequate evidence in humans, limited evidence in experimental animals (hepatocellular carcinomas in rats) who.intinchem.org

Future Research Directions and Emerging Applications

Development of Novel Therapeutic Agents Based on Chlorophenoxy Acid Scaffolds

The fibrate class of drugs, which shares a structural similarity with chlorophenoxy acids, has a long history of clinical use with a high safety index. nih.gov This has spurred investigations into repurposing these structures for a variety of therapeutic applications beyond their traditional use as anti-hyperlipidemic agents. nih.gov Researchers are actively exploring the potential of fibrate-like scaffolds in developing new treatments for conditions such as diabetes, cardiovascular disorders, and cancer. nih.gov

The core concept involves using the chlorophenoxy acid structure as a "scaffold," or a foundational chemical structure, upon which new molecular entities with specific therapeutic actions can be built. This approach, known as late-stage derivatization, allows for the efficient synthesis of new compounds by modifying a well-characterized parent molecule. nih.gov This strategy is not only efficient but also opens up pathways to explore a wide range of pharmacological activities. nih.gov For instance, modifications to the core structure can lead to compounds that interact with different biological targets. nih.govnih.gov The development of smart scaffolds that can deliver drugs in a controlled and targeted manner represents a significant advancement in this area, potentially improving therapeutic efficacy while minimizing side effects. nih.gov

Current research efforts in scaffold-based drug discovery are summarized in the table below.

Research AreaTherapeutic TargetPotential ApplicationKey Findings
Oncology TRAIL, AKT, ERK, Foxo3a, ATF4Cancer TherapyModifications to core scaffolds can significantly improve the cellular activities of anticancer agents, with some compounds being over 100 times more potent than the original lead compound. nih.gov
Cardiovascular Disease Peroxisome Proliferator-Activated Receptors (PPARs)Hyperlipidemia, AtherosclerosisFibrate-based compounds are being investigated for broader cardiovascular applications due to their established safety and mechanism of action. nih.gov
Metabolic Disorders Not SpecifiedDiabetesThe potential to repurpose fibrate drugs for diabetes treatment is an active area of research. nih.gov
Drug Delivery Systems Not SpecifiedTargeted Cancer TherapySmart scaffolds are being developed for the sequential and targeted release of therapeutic agents, which can improve treatment outcomes and support tissue regeneration after tumor removal. nih.gov

Innovations in Environmental Remediation and Sustainable Agriculture Practices

Given the widespread use of chlorophenoxy acids as herbicides, developing effective methods for their environmental remediation is a critical area of research. researchgate.netnih.gov These compounds can be persistent in soil and water, necessitating innovative solutions to mitigate their environmental impact. researchgate.netnih.gov

Advanced Oxidation Processes (AOPs), such as the Fenton reaction, have shown promise as a pre-treatment step to enhance the biodegradability of chlorophenoxy herbicides. researchgate.net This process uses environmentally safe reagents and can be coupled with biological oxidation in systems like sequencing batch bioreactors (SBR) to achieve high levels of contaminant removal. researchgate.net Research has demonstrated that combining Fenton treatment with SBR can lead to approximately 90% reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) for herbicides like MCPA and 2,4-D. researchgate.net

In the realm of sustainable agriculture, the focus is on bioremediation, which utilizes microorganisms to break down herbicides in the soil. nih.gov Scientists have isolated bacterial strains, such as Alcaligenes sp. CS1 and Ralstonia sp. CS2, from agricultural soils that are capable of rapidly degrading mecoprop (B166265), a related chlorophenoxy herbicide. nih.gov These bacteria have also shown the ability to grow on other herbicides like 2,4-D and MCPA. nih.gov The presence of tfd-like genes in these strains suggests a genetic basis for their degradative capabilities, opening the door for bioaugmentation strategies to enhance soil health in agricultural settings. nih.gov

Remediation TechnologyMechanismTarget CompoundsKey Findings & Future Trends
Coupled Fenton & Biological Oxidation Chemical oxidation followed by microbial degradation. researchgate.netChlorophenoxy herbicides (MCPA, 2,4-D)Pre-treatment with the Fenton process significantly increases biodegradability, allowing for high COD and TOC reduction. Future trends include wastewater reuse and cost analysis. researchgate.net
Bioremediation using Bacterial Strains Microbial metabolism of herbicides as a carbon source. nih.govMecoprop (MCPP), 2,4-D, MCPAIsolated strains Alcaligenes sp. CS1 and Ralstonia sp. CS2 rapidly degrade mecoprop and other related herbicides. nih.gov The identification of tfd-like genes may lead to enhanced bioremediation techniques. nih.gov
Advanced Bioreactors Use of membrane bioreactors (MBR), fluidized bed bioreactors (FBBR), and sequencing batch reactors (SBR). researchgate.netPhenoxyalkanoic acid herbicidesVarious bioreactor configurations have been successfully used to treat wastewater containing these herbicides. researchgate.net

Advancements in Analytical Detection and High-Throughput Monitoring

The ability to accurately detect and quantify chlorophenoxy compounds in various matrices is essential for both environmental monitoring and clinical diagnostics. nih.govepa.gov High-Performance Liquid Chromatography (HPLC) is a well-established method for the measurement of chlorophenoxy herbicides in biological samples such as blood, urine, and tissue. nih.gov This technique is crucial for diagnosing acute poisoning and can resolve complex mixtures of different herbicides. nih.gov The limit of detection for many of these compounds is typically around 20 mg/L. nih.gov

Looking forward, the field is moving towards high-throughput screening (HTS) methods to rapidly assess the potential toxicity of a large number of chemicals. nih.govphenospex.com HTS combines robotics, parallel data processing, and miniaturized biological assays to screen thousands of compounds efficiently. nih.gov In toxicology, HTS assays are used to measure the in vitro effects of environmental compounds, providing a wealth of data that can help prioritize chemicals for further testing. nih.gov For agricultural applications, automated screening solutions are being developed to more objectively and efficiently determine herbicide efficacy, reducing the need for labor-intensive scoring and allowing for a greater number of chemicals to be evaluated. phenospex.com

TechnologyApplicationThroughputKey Advantages
High-Performance Liquid Chromatography (HPLC) Diagnosis of acute poisoning; measurement in biological specimens. nih.govLow to MediumCapable of resolving complex herbicide mixtures; established and reliable method. nih.gov
High-Throughput Screening (HTS) Assays In vitro toxicity testing of environmental compounds. nih.govHighScreens thousands of compounds rapidly; reduces cost and time for initial toxicity assessment. nih.gov
Automated Herbicide Screening Efficacy testing of new herbicide formulations. phenospex.comHighProvides objective, high-quality data; increases the number of chemicals that can be screened with smaller teams. phenospex.com

Integrated Approaches for Comprehensive Environmental and Biological Assessment

Assessing the true impact of chemicals like 2-(2-Chlorophenoxy)-2-methylpropanoic acid on the environment requires a holistic approach that goes beyond simple chemical measurements. ospar.orgvliz.be An integrated assessment framework combines chemical analysis with biological effect measurements to provide a more comprehensive understanding of environmental quality. ospar.orgvliz.be This approach is fundamental to modern environmental monitoring programs, such as those developed under the OSPAR Commission and the Marine Strategy Framework Directive. ospar.org

These integrated strategies utilize a combination of biomarkers and chemical contaminant data from sentinel species (e.g., mussels, flounder, cod) to assess ecosystem health. ospar.org A key component of this is the establishment of Environmental Assessment Criteria (EAC) and Background Assessment Concentrations (BAC), which provide thresholds for interpreting the data. ospar.org The process involves a tiered assessment, starting with individual parameters and progressively integrating data across different biological matrices and geographical sites to build a complete picture of environmental pressure and impact. ospar.orgsccwrp.org

Furthermore, non-target analysis techniques are being integrated with in vitro bioassays to identify unknown or emerging contaminants and their potential biological effects, such as endocrine disruption. nih.gov This integrated approach is crucial for managing complex mixtures of contaminants in aquatic ecosystems and for developing effective environmental management strategies. sccwrp.orgunlp.edu.ar

Q & A

Basic: What are the recommended safety protocols for handling 2-(2-Chlorophenoxy)-2-methylpropanoic acid in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use local exhaust ventilation for single-exposure risks and enclosures for corrosive processes .
  • PPE : Wear nitrile or natural rubber gloves and Tyvek® protective clothing to prevent skin contact. Ensure daily availability of clean gear .
  • Spill Management : Employ wet methods or HEPA-filter vacuums for cleanup; avoid dry sweeping. Evacuate the area and eliminate ignition sources during spills .
  • Hygiene Practices : Prohibit eating/drinking in labs, provide emergency showers/eyewash stations, and enforce post-shift washing .

Basic: How can researchers accurately identify and characterize this compound structurally?

Methodological Answer:

  • Nomenclature : Use IUPAC name (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid (ISO-approved) and CAS No. 93-65-2 for unambiguous identification .
  • Spectroscopic Techniques : Combine NMR (for substituent positioning) and IR spectroscopy (to confirm carboxylic acid and ether functional groups).
  • Chromatography : Validate purity via HPLC with UV detection, referencing retention times against certified standards (e.g., USP/EP impurity markers) .

Basic: What health monitoring practices are advised for researchers exposed to this compound?

Methodological Answer:

  • Baseline Testing : Conduct pre-exposure neurological exams, complete blood counts, and kidney function tests .
  • Post-Exposure Protocols : Track symptoms (e.g., respiratory distress, skin irritation) and repeat tests. Maintain records under OSHA 29 CFR 1910.1020 .
  • Medical Consultation : Partner with occupational health specialists to interpret biomarkers (e.g., plasma metabolite levels) .

Advanced: What strategies optimize the synthesis of this compound for high yield and purity?

Methodological Answer:

  • Esterification : React this compound with methanol under sulfuric acid catalysis at reflux (70–80°C), achieving >90% conversion .
  • Continuous Flow Systems : Implement automated temperature/pressure controls to enhance reproducibility and reduce side products .
  • Purification : Use recrystallization from ethanol-water mixtures (3:1 v/v) or silica gel chromatography (eluent: hexane/ethyl acetate, 4:1) .

Advanced: Which analytical techniques are most effective for assessing purity and degradation products?

Methodological Answer:

  • HPLC-MS : Employ C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities (e.g., chlorinated byproducts) at ppm levels .
  • Stability-Indicating Methods : Use accelerated degradation studies (40°C/75% RH for 6 months) with UV-spectrophotometry to monitor hydrolysis .
  • Elemental Analysis : Confirm stoichiometry via CHNS/O combustion analysis, targeting <0.3% deviation from theoretical values .

Advanced: How can researchers address data gaps in ecotoxicity and environmental persistence?

Methodological Answer:

  • Experimental Design :
    • Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) at 0.1–10 mg/L concentrations .
    • Biodegradation : Use OECD 301F manometric respirometry to measure BOD28/ThOD ratios under aerobic conditions .
    • Soil Mobility : Conduct column leaching studies (EPA 1631) with loam/sand soils to quantify Koc values .

Advanced: How should contradictory data in toxicity studies be resolved?

Methodological Answer:

  • Dose-Response Analysis : Replicate studies across multiple cell lines (e.g., HepG2, HEK293) with standardized protocols (ISO 10993-5) to isolate confounding factors .
  • Meta-Analysis : Pool data from OECD-compliant assays using random-effects models to assess heterogeneity (e.g., I² statistic) .
  • Mechanistic Studies : Apply transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress markers) differentially regulated at varying doses .

Advanced: What methodologies evaluate the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures (typically >200°C) and identify degradation products .
  • pH-Dependent Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; quantify intact compound via LC-MS. Optimal stability observed at pH 5–7 .
  • Light Exposure : Conduct ICH Q1B photostability testing (1.2 million lux hours) with UV/Vis monitoring for isomerization or radical formation .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Analog Synthesis : Modify the phenoxy group (e.g., 4-chlorobenzoyl substitution) and assess PPAR-α/γ agonist activity using reporter gene assays .
  • Computational Modeling : Perform docking studies (AutoDock Vina) on PPAR receptors (PDB: 1I7G) to predict binding affinities of new analogs .
  • In Vivo Validation : Compare hypolipidemic effects of derivatives (e.g., fenofibric acid) in rodent models (dose: 50 mg/kg/day for 4 weeks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.